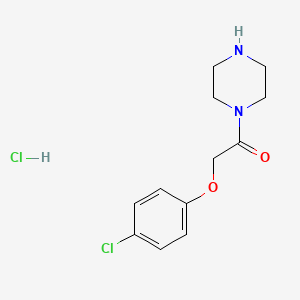

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride

CAS No.: 1144037-44-4

Cat. No.: VC3048721

Molecular Formula: C12H16Cl2N2O2

Molecular Weight: 291.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1144037-44-4 |

|---|---|

| Molecular Formula | C12H16Cl2N2O2 |

| Molecular Weight | 291.17 g/mol |

| IUPAC Name | 2-(4-chlorophenoxy)-1-piperazin-1-ylethanone;hydrochloride |

| Standard InChI | InChI=1S/C12H15ClN2O2.ClH/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15;/h1-4,14H,5-9H2;1H |

| Standard InChI Key | XCZLNMCXBSFGJL-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Cl.Cl |

| Canonical SMILES | C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Structure and Properties

Chemical Identifiers

The compound is uniquely identified through several standardized chemical identifiers, which enable precise tracking and referencing in chemical databases and research publications. These identifiers are presented in the following table:

| Identifier Type | Value |

|---|---|

| CAS Number | 1144037-44-4 |

| Molecular Formula | C12H16Cl2N2O2 |

| Molecular Weight | 291.17 g/mol |

| IUPAC Name | 2-(4-chlorophenoxy)-1-piperazin-1-ylethanone;hydrochloride |

| InChI | InChI=1S/C12H15ClN2O2.ClH/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15;/h1-4,14H,5-9H2;1H |

| InChIKey | XCZLNMCXBSFGJL-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Cl.Cl |

These chemical identifiers provide unambiguous means for scientists to reference this specific compound in research, regulatory documentation, and chemical databases.

Physical Properties

The physical characteristics of 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride are fundamental to understanding its behavior in various experimental and application contexts. Based on available data, the compound presents as a white crystalline solid at standard temperature and pressure. Its crystalline nature influences its handling properties, dissolution characteristics, and stability under different environmental conditions.

The compound's molecular structure contains several key functional groups that define its chemical behavior:

-

A chlorophenoxy group, contributing to its lipophilicity

-

A ketone functional group, providing a site for potential chemical modifications

-

A piperazine ring, which introduces basic nitrogen atoms into the structure

-

The hydrochloride salt form, which enhances water solubility compared to the free base

Solubility Characteristics

The solubility profile of this compound is particularly relevant for researchers preparing solutions for experiments or synthesis applications. The compound demonstrates high solubility in water, which is enhanced by its hydrochloride salt form. Additionally, it exhibits appreciable solubility in polar organic solvents such as ethanol. The compound also possesses "a certain solubility" in ether, suggesting moderate solubility in less polar solvents as well.

This solubility profile makes the compound versatile for various experimental conditions, allowing researchers to select appropriate solvents based on specific application requirements. For aqueous applications, the high water solubility facilitates the preparation of stock solutions at various concentrations, which is crucial for biological testing and pharmaceutical formulation development.

Synthesis and Production

The synthesis of 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves a series of chemical reactions beginning with piperazine and chlorophenoxy derivatives as primary reagents. While specific synthetic routes may vary based on scale and application requirements, the general approach involves the formation of the amide bond between the piperazine nitrogen and a suitable activated derivative of 4-chlorophenoxyacetic acid.

A typical synthesis pathway might include:

-

Activation of 4-chlorophenoxyacetic acid using coupling reagents such as carbodiimides or acyl chlorides

-

Nucleophilic attack by piperazine on the activated acid derivative

-

Formation of the amide bond to yield the target molecule

-

Conversion to the hydrochloride salt through treatment with hydrochloric acid in an appropriate solvent system

The synthesis requires careful control of reaction conditions, including temperature, solvent selection, and pH, to optimize yield and purity. The resulting product typically undergoes purification processes such as recrystallization or chromatography to achieve the high purity levels required for research and pharmaceutical applications.

Applications and Uses

Role in Chemical Synthesis

Beyond pharmaceutical applications, 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride functions as a versatile intermediate in broader organic synthesis applications. Its multiple functional groups provide opportunities for diverse chemical transformations, making it useful for creating libraries of compounds for structure-activity relationship studies.

As a building block, the compound can participate in various reactions:

-

Nucleophilic substitutions at the chlorophenoxy moiety

-

Modifications of the ketone group through reduction, nucleophilic addition, or condensation reactions

-

Further functionalization of the piperazine ring through N-alkylation or acylation

-

Conversion to other salt forms for modifying solubility or stability properties

Research laboratories and chemical manufacturers utilize this compound as a starting material for developing novel molecules with potential applications across multiple industries, including pharmaceuticals, agrochemicals, and specialty materials.

Stock Solution Preparation

The preparation of stock solutions of 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride is an important consideration for researchers utilizing this compound in experimental work. The high water solubility of the hydrochloride salt form facilitates the preparation of aqueous solutions, though solubility in organic solvents provides additional options for specific applications.

The following table presents volume calculations for preparing solutions of varying concentrations from different amounts of the compound:

| Concentration | From 1 mg | From 5 mg | From 10 mg |

|---|---|---|---|

| 1 mM | 3.4344 mL | 17.1721 mL | 34.3442 mL |

| 5 mM | 0.6869 mL | 3.4344 mL | 6.8688 mL |

| 10 mM | 0.3434 mL | 1.7172 mL | 3.4344 mL |

When preparing stock solutions, researchers should consider:

-

Selecting appropriate solvents based on experiment requirements and compound solubility

-

Preparing separate aliquots to avoid degradation from repeated freezing and thawing

-

Using gentle heating (37°C) and ultrasonic baths to enhance dissolution if needed

-

Filtering solutions if necessary to remove any undissolved particles

-

Documenting preparation conditions for experimental reproducibility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume